Product packaging for trans-Diamminetetrachloroplatinum(Cat. No.:CAS No. 16893-06-4)

trans-Diamminetetrachloroplatinum

Cat. No.: B092921
CAS No.: 16893-06-4
M. Wt: 371.0 g/mol
InChI Key: RBHOYUZKIANPPG-UHFFFAOYSA-J
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Description

Context within Platinum Coordination Chemistry

Platinum coordination complexes are a class of compounds that have been extensively studied, largely due to the pioneering work on cisplatin (B142131), a platinum(II) compound with significant anticancer properties. nih.gov The discovery of cisplatin's biological activity in the 1960s spurred immense interest in the synthesis and characterization of other platinum-containing molecules. nih.govnih.gov Platinum complexes exist in various oxidation states, with platinum(II) and platinum(IV) being the most common. Platinum(II) complexes, like cisplatin, typically adopt a square planar geometry, while platinum(IV) complexes are characterized by an octahedral geometry. nih.govlibretexts.org

Trans-diamminetetrachloroplatinum(IV) serves as a key example within the extensive family of platinum compounds. chemimpex.com It is often studied in the context of developing new therapeutic agents and as a reagent in coordination chemistry to understand metal-ligand interactions. chemimpex.com The kinetic inertness of Pt(IV) complexes, compared to their Pt(II) counterparts, makes their synthesis and reactions a distinct area of investigation. nih.gov

Historical Academic Recognition and Initial Chemical Characterization

The history of platinum coordination chemistry dates back to the 19th century with the discovery of cisplatin, then known as Peyrone's salt, in 1845 and the subsequent elucidation of its structure in 1893. nih.gov Following the discovery of the anticancer activity of cisplatin, a vast number of platinum compounds were synthesized and investigated. nih.gov

The synthesis and characterization of various platinum(IV) complexes, including those with diammine and tetrachloro ligands, have been a subject of ongoing research. capes.gov.brelsevierpure.com Initial characterization of compounds like this compound(IV) involves techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR. elsevierpure.comacs.org X-ray crystallography has also been crucial in confirming the precise three-dimensional structure and the trans configuration of the ligands. nih.gov

The synthesis of such complexes often involves the oxidation of a corresponding platinum(II) precursor. nih.govnih.gov For instance, a platinum(II) complex can be oxidized with agents like hydrogen peroxide or chlorine to generate the platinum(IV) compound. nih.govelsevierpure.com

Fundamental Coordination Geometry and Electronic Structure of Platinum(IV) Complexes

Platinum(IV) complexes are characterized by a d⁶ electron configuration and almost invariably adopt a pseudo-octahedral coordination geometry. nih.govresearchgate.net In this arrangement, the central platinum atom is at the center of an octahedron, with the six ligands occupying the vertices. This geometry arises from the hybridization of the metal's d²sp³ orbitals.

The electronic structure of these complexes can be described by ligand field theory. The d-orbitals of the platinum atom, which are degenerate in a free ion, are split into two energy levels in an octahedral field: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). libretexts.org For a d⁶ metal ion like Pt(IV), which is isoelectronic with Ir(III), all six d-electrons occupy the lower energy t₂g orbitals, resulting in a low-spin, diamagnetic complex. nih.gov This electron configuration contributes to the kinetic inertness of Pt(IV) complexes, as there are no empty low-lying orbitals to facilitate ligand substitution reactions. nih.govnih.gov

The ligands surrounding the platinum center play a crucial role in determining the precise electronic properties of the complex. The nature of the ligands influences the energy gap between the t₂g and eg orbitals, which in turn affects the complex's spectroscopic and reactive properties. acs.org

Data and Properties

Below is a table summarizing key properties of this compound(IV).

PropertyValueReference
Chemical Formula [Pt(NH₃)₂(Cl)₄] chemimpex.comdoubtnut.com
Molecular Weight 370.95 g/mol chemimpex.com
Appearance Off-white powder chemimpex.com
Melting Point >300 °C chemimpex.com
Platinum Oxidation State +4 nih.govdoubtnut.com
Coordination Geometry Octahedral nih.govnih.gov
Electron Configuration d⁶ nih.gov
CAS Number 16893-06-4 chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4H6N2Pt B092921 trans-Diamminetetrachloroplatinum CAS No. 16893-06-4

Properties

CAS No.

16893-06-4

Molecular Formula

Cl4H6N2Pt

Molecular Weight

371.0 g/mol

IUPAC Name

azane;tetrachloroplatinum

InChI

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4

InChI Key

RBHOYUZKIANPPG-UHFFFAOYSA-J

SMILES

N.N.[F-].[F-].[F-].[F-].[Pt+4]

Canonical SMILES

N.N.Cl[Pt](Cl)(Cl)Cl

Other CAS No.

16893-05-3

Origin of Product

United States

Synthesis and Preparative Methodologies

Established Synthetic Pathways for trans-Diamminetetrachloroplatinum(IV)

The traditional and most direct method for synthesizing this compound(IV) involves the oxidation of its platinum(II) analogue, trans-diamminedichloroplatinum(II), commonly known as transplatin. This process is a classic example of an oxidative addition reaction, where the coordination number and oxidation state of the central platinum atom increase from four to six and +2 to +4, respectively.

The established synthesis is a two-step process:

Preparation of the Precursor, transplatin : The synthesis of the square planar Pt(II) precursor, transplatin, typically starts from tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂. nih.govwikipedia.org This complex is treated with hydrochloric acid (HCl). The reaction is a demonstration of the trans effect , which dictates the position of substitution in square planar complexes. The chloride ion (Cl⁻) has a stronger trans effect than ammonia (B1221849) (NH₃). Consequently, after the first NH₃ ligand is replaced by a Cl⁻, the second Cl⁻ ligand preferentially replaces the NH₃ molecule positioned trans to the first chloride, ensuring the formation of the trans isomer. nih.govkennesaw.edu An alternative route starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.govmsu.edu

Oxidation to this compound(IV) : The prepared transplatin is then oxidized to the final Pt(IV) product. This is achieved by bubbling chlorine gas (Cl₂) through a suspension or solution of transplatin. wikipedia.org The chlorine molecule adds across the platinum center, occupying the two axial positions of the newly formed octahedral complex.

This pathway is reliable and founded on well-understood principles of platinum chemistry, making it the standard method for laboratory-scale preparation.

Advanced Synthetic Approaches for Platinum(IV) Ammine Halide Complexes

While oxidation with chlorine gas is a conventional method, research into platinum(IV) complexes has driven the development of more sophisticated and versatile synthetic strategies. These advanced approaches often provide better control over the final product, especially for creating asymmetric complexes with different axial ligands. researchgate.netacs.org Platinum(IV) complexes are kinetically inert and stable, making them attractive as prodrugs that can be activated within a cell by reduction to the active Pt(II) species. nih.govresearchgate.net

Advanced oxidative methods for preparing platinum(IV) ammine halide complexes include:

Hydrogen Peroxide (H₂O₂) Oxidation : The oxidation of Pt(II) complexes with hydrogen peroxide is a common method that typically yields trans-dihydroxido Pt(IV) products. mdpi.com These dihydroxido complexes are valuable intermediates that can be further functionalized. For example, the hydroxide (B78521) ligands can be replaced by other groups, allowing for the synthesis of a wide array of symmetric and asymmetric Pt(IV) complexes.

Alternative Chlorinating Agents : To avoid the use of gaseous chlorine, other electrophilic chlorinating reagents have been employed.

Iodobenzene dichloride (PhICl₂) : This reagent is a milder and more manageable source of chlorine for the oxidation of Pt(II) centers. It has been used to synthesize various Pt(IV) dichloride complexes, including analogues of this compound(IV). epa.govnih.gov

N-chlorosuccinimide (NCS) : NCS is another effective reagent for the oxidative chlorination of Pt(II) complexes. epa.gov A key advantage of using NCS, particularly in alcoholic solvents like ethane-1,2-diol, is the ability to generate asymmetric Pt(IV) complexes in high yield. This method can introduce one chloride and one solvent-derived alkoxide ligand to the axial positions. researchgate.net

Mixed Halide and Pseudohalide Complexes : Advanced methods also allow for the synthesis of more complex Pt(IV) species. For instance, using reagents like N-bromosuccinimide (NBS) in combination with other anhydrides can lead to the formation of asymmetrical Pt(IV) complexes bearing different axial ligands, one of which can possess a functional group for further conjugation, such as to peptides. rsc.org

These advanced techniques have expanded the library of available platinum(IV) ammine halide complexes, enabling fine-tuning of their chemical and biological properties.

Influence of Precursor Materials and Reaction Conditions on Product Formation

The successful synthesis of this compound(IV) with high purity and yield is highly dependent on the choice of precursor materials and the precise control of reaction conditions.

Influence of Precursor:

Precursor Geometry : The stereochemistry of the final Pt(IV) complex is directly inherited from the Pt(II) precursor. To synthesize this compound(IV), it is imperative to start with the trans isomer of the Pt(II) complex, transplatin. nih.govwikipedia.org Starting with cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]) would result in the formation of the cis isomer of the Pt(IV) product.

Ligand Identity : The non-leaving groups (ammines in this case) on the Pt(II) precursor remain in the equatorial plane of the final Pt(IV) product. The synthesis of transplatin itself relies on the trans effect, where the choice of initial platinum salt (e.g., K₂[PtCl₄]) and the sequence of ligand addition are critical to ensure the correct trans geometry. kennesaw.edu

Influence of Reaction Conditions:

Oxidizing Agent : The choice of oxidant determines the nature of the axial ligands. While chlorine gas yields the tetrachloride product, using H₂O₂ results in dihydroxido complexes. mdpi.com Reagents like NCS in specific solvents can introduce a mix of chloride and other functional groups. researchgate.net

Solvent : The solvent can play a crucial role, not just in dissolving the reactants but also by participating in the reaction. As seen with NCS in ethane-1,2-diol, the solvent can be incorporated into the final product as a ligand. researchgate.net In other cases, the solvent can influence the reaction rate and product stability.

Temperature and Concentration : Reaction parameters such as temperature and reactant concentrations can affect the reaction kinetics, yield, and the formation of byproducts. For instance, in the synthesis of the transplatin precursor, elevated temperatures (50–100 °C) are often used. nih.gov However, improper control can lead to side reactions or decomposition. msu.edu The concentration of reagents can also influence the ratio of products when multiple outcomes are possible. epa.gov

The table below summarizes the key factors influencing the synthesis of platinum(IV) ammine halide complexes.

Table 1: Factors Influencing the Synthesis of Platinum(IV) Ammine Halide Complexes

Factor Influence on Product Examples
Pt(II) Precursor Geometry Determines the stereochemistry (cis/trans) of the Pt(IV) product. trans-[Pt(NH₃)₂Cl₂] yields trans-[Pt(NH₃)₂Cl₄]. wikipedia.org
Oxidizing Agent Determines the identity of the axial ligands. Cl₂ adds two Cl ligands. H₂O₂ adds two OH ligands. mdpi.com NCS can add Cl and a solvent-derived ligand. researchgate.net
Reaction Solvent Can act as a ligand source, affecting the final product composition. Oxidation with NCS in ethane-1,2-diol yields an asymmetric chloro-glycolato complex. researchgate.net
Ligand Trans Effect Crucial for the synthesis of the correct Pt(II) precursor isomer. The higher trans effect of Cl⁻ over NH₃ is used to synthesize transplatin. nih.gov
Temperature Affects reaction rate and can influence product purity and yield. Synthesis of transplatin from [Pt(NH₃)₄]Cl₂ and HCl is conducted at elevated temperatures. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Platinum(IV) Complex Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides information about the electronic and geometric environment of atomic nuclei. For platinum complexes, NMR studies often focus on ¹H, ¹³C, and ¹⁹⁵Pt nuclei to provide a comprehensive picture of the complex's structure in solution.

Proton (¹H) NMR spectroscopy is instrumental in characterizing the amine ligands in platinum complexes. In trans-diamminetetrachloroplatinum(IV), the protons are part of the ammine (NH₃) ligands. The chemical shift of these protons provides information about their electronic environment.

In more complex amine ligands, such as in trans-[PtCl₄(NH₃){HN=C(OH)tBu}], the NH proton signal can be distinctly observed and provides valuable structural information. huji.ac.il For this compound(IV), the two ammine ligands are chemically equivalent, and thus a single set of proton signals is expected.

Carbon-13 (¹³C) NMR spectroscopy is a primary tool for characterizing the carbon framework of organic ligands in coordination complexes. However, for the specific compound this compound(IV) (Pt(NH₃)₂Cl₄), ¹³C NMR spectroscopy is not applicable for direct characterization of the complex itself, as it contains no carbon atoms.

The utility of ¹³C NMR is evident in the characterization of closely related platinum(IV) complexes that incorporate organic ligands. For example, in platinum(IV) complexes with N-heterocyclic carbene ligands derived from adenosine, the ¹³C NMR spectrum is crucial for confirming the structure of the ligand and observing any changes in the carbon chemical shifts upon coordination to the platinum center. sigmaaldrich.com The signals for the carbon atoms in the ligand framework can be assigned, and shifts in these signals can provide insight into the electronic effects of platinum coordination. sigmaaldrich.com

The typical chemical shift range for ¹³C nuclei is wide (0 to 250 ppm), which generally allows for the resolution of individual carbon signals, making it an invaluable tool for the structural elucidation of organometallic platinum compounds. researchgate.net

Platinum-195 (¹⁹⁵Pt) NMR spectroscopy is arguably the most direct method for probing the coordination environment of the platinum center. The ¹⁹⁵Pt nucleus has a spin of I = 1/2 and a natural abundance of 33.8%, making it well-suited for NMR studies. The chemical shift of ¹⁹⁵Pt is extremely sensitive to the oxidation state of the platinum, the nature of the coordinated ligands, and the stereochemistry of the complex.

The chemical shift range for ¹⁹⁵Pt is vast, spanning over 15,000 ppm. researchgate.net Generally, Pt(IV) complexes resonate at higher frequencies (more positive chemical shifts) compared to Pt(II) complexes. For Pt(IV) complexes, the chemical shifts are highly dependent on the nature of the six coordinated ligands.

While specific ¹⁹⁵Pt NMR data for this compound(IV) is not readily found, data from related ammine-chloro Pt(IV) complexes can provide an estimate. The chemical shift is influenced by the sum of the "NMR effective radii" of the coordinated ligands. researchgate.net Studies on a series of [Pt(NH₃)ₐXₑ]ⁿ complexes (where X is a halide) have shown systematic trends in ¹⁹⁵Pt chemical shifts. researchgate.net Based on these trends, the ¹⁹⁵Pt chemical shift for this compound(IV) is expected to be in the region characteristic of Pt(IV) centers with a mix of nitrogen and chlorine donors. For comparison, Pt(IV) complexes with dipeptide ligands have shown chemical shifts around +900 to +1200 ppm. nih.gov

Table 1: Representative ¹⁹⁵Pt NMR Chemical Shifts for Platinum Complexes

CompoundOxidation StateChemical Shift (ppm)
[PtCl₆]²⁻+40 (Reference)
cis-[Pt(NH₃)₂Cl₂]+2-2104
trans-[Pt(NH₃)₂Cl₂]+2-2135
[Pt(NH₃)₄]²⁺+2-2580

Vibrational Spectroscopy (IR) for Ligand Identification and Bond Characterization

Infrared (IR) spectroscopy is a key technique for identifying functional groups and characterizing the bonding within a molecule. In the context of this compound(IV), IR spectroscopy can be used to identify the vibrations associated with the ammine ligands and the platinum-ligand bonds.

The IR spectrum of this compound(IV) is expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the ammine ligands, as well as the Pt-N and Pt-Cl stretching vibrations in the far-infrared region.

Based on studies of related platinum ammine complexes, the following vibrational modes can be anticipated: nih.gov

N-H stretching vibrations: These typically appear in the region of 3100-3300 cm⁻¹. The number and position of these bands can sometimes provide information about the symmetry of the complex.

N-H bending (deformation) vibrations: These are found at lower wavenumbers, typically in the range of 1300-1600 cm⁻¹.

Pt-N stretching vibrations: These occur in the far-infrared region, generally between 400 and 600 cm⁻¹.

Pt-Cl stretching vibrations: These are also found in the far-infrared region, typically between 300 and 350 cm⁻¹. For a trans geometry, a single, sharp Pt-Cl stretching band is expected due to the high symmetry (D₄h) of the molecule.

Density functional theory (DFT) calculations on related molecules like trans-diamminedichloroplatinum(II) have been used to assign these vibrational bands with high accuracy. nih.gov

Table 2: Expected IR Vibrational Frequencies for this compound(IV)

Vibrational ModeExpected Frequency Range (cm⁻¹)
ν(N-H)3100 - 3300
δ(N-H)1300 - 1600
ν(Pt-N)400 - 600
ν(Pt-Cl)300 - 350

Mass Spectrometry (MS) in Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination complexes like this compound(IV).

In a typical ESI-MS experiment, a solution of the complex is sprayed into the mass spectrometer, where it is ionized. For platinum complexes, the resulting mass spectrum often shows a characteristic isotopic pattern due to the presence of multiple platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) and chlorine isotopes (³⁵Cl, ³⁷Cl). This isotopic pattern serves as a definitive fingerprint for the presence of platinum and chlorine in the molecule.

For this compound(IV), with a molecular weight of 370.95 g/mol , one would expect to observe a molecular ion peak or related adducts (e.g., [M+H]⁺ or [M+Na]⁺) with the characteristic isotopic distribution. For instance, in the ESI-MS analysis of a related platinum(IV) complex, cis,trans,cis-[Pt(OXA)Cl₂(DACHEX)], a peak corresponding to the sodium adduct [M+Na]⁺ was observed at m/z = 488.9688, with an isotopic pattern that matched the theoretical prediction. nih.gov

X-ray Crystallography for Solid-State Structural Determination

In tetrachloro(trans-d,l-1,2-diaminocyclohexane)platinum(IV), the platinum atom is in a slightly distorted octahedral coordination environment. nih.govcapes.gov.br The two nitrogen atoms from the diamine ligand are in a trans configuration, and the four chloride ions occupy the equatorial positions. The Pt-N and Pt-Cl bond lengths are consistent with those expected for a Pt(IV) center. The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. nih.gov

For this compound(IV), a similar octahedral geometry is expected, with the two ammine ligands in a trans arrangement and the four chloride ligands in the equatorial plane. The high symmetry of the molecule (D₄h point group) would be reflected in its solid-state structure.

Table 3: Crystallographic Data for a Related Platinum(IV) Complex: Tetrachloro(trans-d,l-1,2-diaminocyclohexane)platinum(IV)

ParameterValue
Crystal SystemRhombohedral
Space GroupR3c
a (Å)26.425(4)
α (°)54.50(1)
Volume (ų)11375
Z36

Data from reference nih.govcapes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy in Oxidation State and Geometric Isomer Distinction

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing platinum complexes, providing insights into both the oxidation state of the platinum center and the geometry of the ligands. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a ground electronic state to a higher energy excited state. In platinum complexes, these electronic transitions are typically of three types: d-d transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT).

The oxidation state of the platinum atom significantly influences the energy of these transitions. For instance, the oxidation of a Pt(II) complex to a Pt(IV) complex is often accompanied by a noticeable change in the UV-Vis spectrum. acs.org Generally, the lowest-energy absorption bands for Pt(IV) complexes are shifted to higher energy (a blue shift) compared to their Pt(II) precursors. acs.org This is because the higher positive charge of the Pt(IV) ion leads to a greater stabilization of the d-orbitals and a larger ligand field splitting energy. This change is often visually apparent, with the oxidation process resulting in a lightening of the solution's color. acs.org For example, the oxidation of a yellow-orange Pt(II) complex can yield a pale-yellow Pt(IV) product. acs.org The UV spectra of Pt(IV) complexes often exhibit characteristic absorption bands. For instance, some Pt(IV) complexes show shoulder-like features between 220 and 250 nm, followed by more prominent bands in the 280-290 nm region. nih.gov Other studies have reported strong absorption bands centered around 340 nm for different Pt(IV) complexes. rsc.org

UV-Vis spectroscopy can also be a powerful tool for distinguishing between geometric isomers, such as cis and trans isomers of diamminechlorido platinum complexes. quora.com Cis and trans isomers possess different molecular symmetries, which in turn leads to different selection rules for electronic transitions and different orbital splitting patterns. quora.com These differences can result in distinct absorption spectra, allowing for their differentiation. For example, the trans isomer of a compound may absorb at a higher wavelength (lower energy) compared to the cis isomer, which may be forced into a non-coplanar and distorted conformation. nih.gov While in some cases the differences can be subtle, in others, the isomers exhibit strikingly different colors and spectra. quora.com The study of various cis and trans platinum complexes has shown that their absorption patterns and the dependence of their spectra on solvent polarity can differ significantly, confirming that UV-Vis spectroscopy is a useful method for isomer identification. nih.govacs.org

The table below summarizes the typical UV-Vis absorption features used in the characterization of platinum complexes.

FeatureApplicationTypical Observation
Position of Absorption Bands Oxidation State DeterminationPt(IV) complexes generally show bands at higher energy (blue-shifted) compared to Pt(II) analogues. acs.org
Spectral Profile Geometric Isomer DistinctionCis and trans isomers can exhibit different absorption maxima and spectral shapes due to symmetry differences. quora.comnih.gov
Charge Transfer Bands Structural CharacterizationMetal-to-Ligand Charge Transfer (MLCT) bands are prominent and their position can be sensitive to the nature of the ligands. researchgate.net

Elemental Microanalysis and Conductivity Measurements

Elemental microanalysis and conductivity measurements are fundamental techniques for confirming the empirical formula and understanding the electrolytic nature of a newly synthesized compound like this compound(IV).

Elemental microanalysis provides the mass percentages of the constituent elements (in this case, Nitrogen, Hydrogen, and Chlorine) in a pure sample. These experimentally determined values are then compared with the theoretical percentages calculated from the compound's proposed molecular formula, Pt(NH₃)₂Cl₄. nih.gov A close agreement between the found and calculated values is a strong indicator of the compound's purity and confirmation of its elemental composition. For this compound(IV), with a molecular weight of 370.95 g/mol , the theoretical elemental composition can be precisely calculated. chemimpex.comscbt.comsigmaaldrich.com

The table below presents the theoretical elemental composition of this compound(IV).

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
PlatinumPt195.081195.0852.59
NitrogenN14.01228.027.55
HydrogenH1.0166.061.63
ChlorineCl35.454141.8038.23
Total 370.95 100.00

Molar conductivity measurements are used to determine whether a complex behaves as an electrolyte in solution. This is achieved by dissolving the compound in a suitable solvent (like dimethylformamide or water) and measuring the electrical conductivity of the solution. The resulting molar conductivity value (ΛM) indicates the number of ions produced when one mole of the compound dissolves. For this compound(IV), which is a neutral coordination complex, the molecule is not expected to dissociate into ions in solution. nih.gov Therefore, it is classified as a non-electrolyte. The molar conductivity values for non-electrolytes are typically very low, usually in the range of 0-20 Ω⁻¹cm²mol⁻¹. In contrast, complexes that dissociate into two, three, or more ions (1:1, 1:2, or 1:3 electrolytes, respectively) exhibit progressively higher molar conductivity values. This measurement is crucial to confirm that the chloride and ammine ligands are coordinated to the platinum center and are not present as free ions in the crystal lattice. nih.gov

The table below shows the expected molar conductivity ranges for different electrolyte types.

Electrolyte TypeMolar Conductivity (ΛM) in DMF (Ω⁻¹cm²mol⁻¹)Example
Non-electrolyte0 - 20[Pt(NH₃)₂Cl₄]
1:165 - 90[Pt(NH₃)₃Cl]Cl
1:2130 - 170[Pt(NH₃)₄Cl₂]Cl₂
1:3200 - 240[Pt(NH₃)₅Cl]Cl₃

Coordination Chemistry and Stereochemical Analysis

The coordination chemistry of trans-diamminetetrachloroplatinum(IV) is defined by the arrangement of its constituent ligands around the central platinum(IV) ion. This arrangement dictates the molecule's three-dimensional shape and influences its chemical behavior.

Octahedral Geometry of Platinum(IV) Centers

Platinum(IV) complexes, including this compound(IV), predominantly exhibit an octahedral geometry. sarthaks.comchemguide.co.uk In this configuration, the central platinum ion is surrounded by six ligands positioned at the vertices of an octahedron. ncert.nic.in This geometry arises from the hybridization of the platinum's atomic orbitals, specifically the d²sp³ or sp³d² orbitals, to accommodate the six coordinating ligands. sarthaks.com In the case of this compound(IV), the platinum atom is bonded to two ammine (NH₃) ligands and four chloride (Cl⁻) ligands. The "trans" designation specifies that the two ammine ligands are positioned on opposite sides of the platinum center, at a 180° angle to each other, as are two pairs of chloride ligands. libretexts.org This results in a highly symmetrical molecule. The remaining four chloride ligands occupy the equatorial positions, lying in the plane of the platinum ion. The coordination of these six ligands results in a stable, six-coordinate complex. sarthaks.com The structure of some platinum(IV) complexes can show slight distortions from perfect octahedral geometry due to factors like steric hindrance between bulky ligands. capes.gov.brnih.gov

Geometric Isomerism in Diammine-Tetrachloroplatinum(IV) Complexes and Analogues

The phenomenon of geometric isomerism is a key feature of diammine-tetrachloroplatinum(IV) complexes. libretexts.org Isomers are molecules that share the same molecular formula but differ in the spatial arrangement of their atoms. quora.com In the case of [Pt(NH₃)₂(Cl)₄], two geometric isomers exist: cis-diamminetetrachloroplatinum(IV) and this compound(IV).

In the cis isomer, the two ammine ligands are positioned adjacent to each other, at a 90° angle, on the same side of the platinum center. libretexts.org In contrast, the trans isomer, as previously described, has its ammine ligands on opposite sides. libretexts.org This difference in the arrangement of ligands, while seemingly subtle, leads to distinct physical and chemical properties for the two isomers. The existence of these isomers is a direct consequence of the rigid octahedral geometry of the platinum(IV) coordination sphere, which prevents the free rotation of ligands. The study of such isomers has been crucial in understanding structure-activity relationships in platinum-based compounds. nih.gov For instance, the difference in the geometric arrangement of ligands in cisplatin (B142131) (cis-diamminedichloroplatinum(II)) and its inactive trans isomer, transplatin, highlights the profound impact of stereochemistry on biological activity. nih.govnih.gov

IsomerArrangement of Ammine LigandsSymmetry
cis-Diamminetetrachloroplatinum(IV)Adjacent (90° apart)Lower
This compound(IV)Opposite (180° apart)Higher

Ligand Field Theory and Electronic Configuration (d⁶ low-spin)

The electronic properties of this compound(IV) can be explained by Ligand Field Theory (LFT), an extension of molecular orbital theory applied to coordination complexes. wikipedia.org The platinum(IV) ion has a d⁶ electronic configuration. sarthaks.comnih.gov In an octahedral ligand field, the five degenerate d-orbitals of the platinum ion are split into two sets of different energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org

The magnitude of the energy separation between these sets, known as the ligand field splitting energy (Δo), is determined by the nature of the ligands. libretexts.org For platinum(IV), which is a third-row transition metal, and with ligands such as ammine and chloride, the ligand field splitting is substantial. This large Δo favors the pairing of electrons in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. libretexts.org Consequently, the six d-electrons of the Pt(IV) ion all occupy the t₂g orbitals, resulting in a t₂g⁶ eg⁰ configuration. This arrangement, with all electrons paired, is termed a "low-spin" complex and accounts for the diamagnetic nature of this compound(IV). ncert.nic.in The kinetic inertness of Pt(IV) complexes is also partly attributed to this stable d⁶ low-spin configuration. nih.gov

PropertyDescription
Central Metal IonPlatinum(IV)
d-Electron Countd⁶ sarthaks.comnih.gov
Spin StateLow-spin libretexts.org
Electronic Configurationt₂g⁶ eg⁰
Magnetic PropertyDiamagnetic ncert.nic.in

Influence of Ligands on Coordination Sphere and Stability

The ligands in this compound(IV)—ammine (NH₃) and chloride (Cl⁻)—play a crucial role in determining the stability and properties of the coordination sphere. The stability of a complex is influenced by the strength of the metal-ligand bonds. The ammine ligand is a neutral ligand that forms a coordinate covalent bond with the platinum ion through the lone pair of electrons on the nitrogen atom. americanelements.com The chloride ligand is an anionic ligand that also donates a pair of electrons to the platinum center.

Reactivity and Reaction Mechanisms

Kinetic Inertness of Platinum(IV) Complexes

Platinum(IV) complexes, including trans-diamminetetrachloroplatinum(IV), are characterized by their kinetic inertness. This stability arises from the Pt(IV) center's d6 low-spin electron configuration in an octahedral geometry, which results in a high ligand field stabilization energy. This electronic arrangement means that ligand substitution reactions are generally slow. nih.govmdpi.com The inert nature of these complexes is a key feature, preventing rapid, indiscriminate reactions with various biomolecules. mdpi.com

However, this inertness is not absolute. The stability and reactivity of Pt(IV) complexes can be modulated by the nature of the ligands attached to the platinum center. For instance, the replacement of ammine ligands with bulkier, planar amine ligands in some platinum complexes has been shown to enhance kinetic stability due to steric hindrance, which slows down ligand substitution rates. mdpi.com This principle highlights the tunability of Pt(IV) complexes' reactivity through synthetic design.

Redox Chemistry of Platinum(IV) to Platinum(II) Interconversion

A central feature of the chemistry of this compound(IV) is its ability to be reduced to a corresponding platinum(II) species. This conversion from an octahedral Pt(IV) complex to a square-planar Pt(II) complex is a critical activation step. nih.gov The process involves a two-electron reduction and is typically accompanied by the loss of the two axial ligands. nih.govrsc.org

The electrochemical behavior of Pt(IV) complexes, studied through techniques like cyclic voltammetry, reveals that the reduction process is generally irreversible. nih.gov The reduction potential is a key parameter that influences the ease of this conversion. For a series of related Pt(IV) complexes, the reduction potentials are influenced by the electron-withdrawing strength and steric hindrance of the axial ligands. nih.gov For example, complexes with chlorido axial ligands exhibit higher reduction potentials compared to those with hydroxido or carboxylato ligands, indicating they are more easily reduced. nih.gov

Table 1: Cathodic Reduction Potentials of Selected Platinum(IV) Complexes

Complex Axial Ligands Cathodic Peak Potential (Epc vs. SCE) in Volts
Complex 1 -OH, -OH -1.05
Complex 2 -OAc, -OAc -1.03
Complex 3 -OBz, -OBz -0.99
Complex 4 -Cl, -Cl -0.72

This table is based on data for a series of Pt(IV) complexes with a similar coordination environment to illustrate the influence of axial ligands on reduction potential. nih.gov

Mechanism of Reduction by Thiol-Containing Reductants (e.g., Cysteine, Glutathione (B108866), Homocysteine)

Biologically relevant thiol-containing molecules such as cysteine, glutathione (GSH), and homocysteine are effective reductants for Pt(IV) complexes. capes.gov.brnih.gov The reduction process is crucial as it can activate the platinum compound. Studies on model Pt(IV) complexes have shown that the reaction with thiols is first-order with respect to both the Pt(IV) complex and the total thiol concentration. capes.gov.br

The mechanism often involves a nucleophilic attack by the sulfur atom of the thiol on one of the axial ligands (in this case, chloride) of the Pt(IV) complex. researchgate.net This leads to a halide-bridged transition state that facilitates a two-electron transfer, resulting in the formation of the Pt(II) complex and the oxidized thiol (disulfide). capes.gov.brresearchgate.net

The reactivity of the thiol is highly dependent on its protonation state. The deprotonated thiolate anion (RS⁻) is a significantly more potent reductant than the protonated thiol (RSH). capes.gov.br For instance, the rate constants for reduction by thiolate anions can be several orders of magnitude higher than for the corresponding neutral thiols. capes.gov.br This pH-dependent reactivity is a critical factor in the biological environment.

Table 2: Second-Order Rate Constants for the Reduction of a Model Pt(IV) Complex by Deprotonated Glutathione Species

Glutathione Species Second-Order Rate Constant (M⁻¹ s⁻¹)
Deprotonated Form 1 23.4 ± 0.3
Deprotonated Form 2 655 ± 4
Fully Deprotonated Form (1.10 ± 0.01) × 10⁸

Data is for the reduction of trans-[Pt(CN)₄Cl₂]²⁻ by various deprotonated forms of glutathione at 25 °C. capes.gov.br

Halide-Bridged Electron Transfer Mechanisms

The reduction of Pt(IV) complexes often proceeds through an inner-sphere electron transfer mechanism, where a ligand bridges the platinum center and the reductant. In the case of this compound(IV), a chloride ligand can act as this bridge. capes.gov.brnih.gov This mechanism involves the formation of a transient intermediate, [Pt(IV)-Cl-Reductant], which facilitates the transfer of electrons. capes.gov.br

Evidence for this mechanism comes from studies showing that the nature of the halide ligand significantly impacts the reaction rate. For example, the reduction of a trans-dibromotetracyanoplatinate(IV) complex by cysteine is 47 times faster than that of the corresponding dichloro complex. capes.gov.br This suggests that the bridging halide is directly involved in the rate-determining step of the electron transfer process. The reduction by reagents like glutathione and triphenylphosphine (B44618) typically leads to the loss of the two chloride ligands, which is consistent with an inner-sphere process where the reductant attacks a chlorido ligand. nih.gov

In contrast, an outer-sphere mechanism, where the electron transfers from the reductant to the Pt(IV) center without a bridging ligand, is also possible. This pathway may become more significant with certain reductants, like ascorbic acid, which is less efficient at promoting an inner-sphere process. nih.gov

Proton-Assisted Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) represents a mechanism where the transfer of an electron is coupled to the transfer of a proton. nih.govnih.gov In the context of Pt(IV) reduction, the presence of protons can significantly influence the reaction kinetics and mechanism. capes.gov.br

The dependence of the reduction rate on hydrogen ion concentration ([H⁺]) can be explained by a mechanism where the Pt(IV) complex is reduced in parallel pathways by different protonated forms of the reductant. capes.gov.br As discussed with thiol-containing reductants, the deprotonation of the reducing agent dramatically increases its nucleophilicity and, therefore, the reduction rate. capes.gov.br Thus, pH plays a critical role by controlling the equilibrium between the more and less reactive forms of the reductant.

Furthermore, proton transfer can enhance the acceptor ability of the species being reduced. nih.gov While direct evidence for proton-assisted mechanisms for this compound(IV) is specific to the reductant's nature, the general principles of PCET are relevant for understanding its reactivity in protic environments. capes.gov.brnih.gov

Influence of Ligand Properties on Reduction Rates

The rate of reduction of a Pt(IV) complex is highly sensitive to the properties of its ligands, both in the axial and equatorial positions.

Axial Ligands : The nature of the leaving groups in the axial positions has a profound effect. More electron-withdrawing axial ligands generally lead to higher reduction potentials, making the complex easier to reduce. nih.govrsc.org For example, complexes with axial chlorides are reduced more readily than those with hydroxides or carboxylates. nih.gov The wavelength of the ligand-to-metal charge transfer (LMCT) band in the UV-visible spectrum, which is influenced by the ligand properties, can serve as an indicator of this reactivity. rsc.org

Equatorial (Non-labile) Ligands : The ligands in the plane perpendicular to the axial groups also modulate the redox properties. The σ-donor ability of these ligands influences the electron density at the platinum center. Stronger σ-donating ligands increase the electron density on the platinum, which can affect the stability of the Pt(IV) oxidation state and the rate of its reduction. rsc.org Steric hindrance from bulky equatorial ligands can also play a role by decelerating ligand substitution and potentially influencing the approach of the reductant. mdpi.comnih.gov

This interplay of electronic and steric effects allows for the fine-tuning of the reduction rate and, consequently, the activation profile of the platinum complex. nih.govnih.gov

Ligand Exchange Kinetics in Platinum(IV) Systems

While Pt(IV) complexes are kinetically inert compared to their Pt(II) counterparts, ligand exchange can still occur, albeit slowly. researchgate.net These substitution reactions are generally much slower than the redox reactions that lead to Pt(II). capes.gov.br Studies on model Pt(IV) complexes have indicated that direct substitution at the Pt(IV) center can be a rate-determining step in some reactions. rsc.org

However, a more common pathway for ligand substitution involves the Pt(II) species. Pt(II)-catalyzed ligand substitution at a Pt(IV) center can occur, where the Pt(II) complex facilitates the exchange of ligands on the Pt(IV) complex through a bridging mechanism. nih.gov

In aqueous solution, anions present in the medium, such as phosphate (B84403) or carboxylates, can potentially exchange with the chloride ligands of a platinum complex. nih.gov For this compound(IV), while the direct substitution is slow due to its inertness, the reduction to the more labile trans-diamminedichloroplatinum(II) would make subsequent ligand exchange reactions, such as aquation (reaction with water), much faster. nih.gov These subsequent ligand exchange processes on the Pt(II) product are critical for its ultimate interaction with biological targets. nih.gov

Hydrolysis Reactions of Equatorial and Axial Ligands

The kinetic inertness of d6 octahedral platinum(IV) complexes has long been a central tenet in the field of platinum-based antineoplastic agents. This stability was considered a key feature, preventing premature reactions before reaching their intended biological targets. However, recent research has brought this long-held belief into question, revealing that both axial and, more surprisingly, equatorial ligands of platinum(IV) complexes can undergo hydrolysis under physiologically relevant conditions. nih.gov

Traditionally, it was believed that any hydrolysis of platinum(IV) complexes would primarily involve the axial ligands, especially when they are more labile groups like carboxylates. nih.gov For instance, studies on platinum(IV) complexes with axial acetato ligands have shown that these can hydrolyze relatively quickly. One such complex demonstrated a half-life of 91.7 minutes for the loss of an equatorial chlorido ligand, a process influenced by the strong σ-donor ability of the trans-amine group which can promote the hydrolysis rate. nih.govacs.org

A significant paradigm shift came with the discovery that equatorial ligands in platinum(IV) complexes can also be subject to hydrolysis. Studies on satraplatin (B1681480) and its analogues revealed the formation of mono- and di-hydrated Pt(IV) species, where one or two of the equatorial chlorido ligands were replaced by hydroxido groups. nih.gov This hydrolysis of equatorial ligands was observed in phosphate buffer at 37 °C and a pH of 7.4, as well as in cell culture medium and serum. nih.gov The resulting hydrolysis products exhibit different reduction kinetics, a critical factor for the activation of Pt(IV) prodrugs, thereby altering their anticancer potential. nih.gov

The rate of hydrolysis can be influenced by the nature of the other ligands in the complex. For example, an increasing σ-donor ability of the amine group can accelerate the hydrolysis rate of the corresponding platinum(IV) complex. nih.govacs.org This finding underscores the intricate interplay of electronic effects within the complex that governs its reactivity. The observation of equatorial ligand hydrolysis contradicts the dogma of general kinetic inertness for Pt(IV) compounds and necessitates a re-evaluation of their stability and activation pathways in the design of new platinum-based drugs. nih.gov

Complex TypeLigand PositionObserved HydrolysisInfluencing FactorsReference
Platinum(IV) with axial acetato ligandsEquatorialLoss of chlorido ligand (t½ = 91.7 min)Strong σ-donor ability of trans-amine group nih.govacs.org
Oxaliplatin and satraplatin analoguesEquatorialReplacement of chlorido with hydroxido ligandsPhysiologically relevant conditions (pH 7.4, 37°C) nih.gov

Photoreaction Pathways and Photoproduct Formation of Analogues

Photoactivatable platinum(IV) complexes represent a promising strategy to achieve targeted drug activation, thereby enhancing selectivity and reducing side effects. The core principle involves the use of light to trigger the reduction of the inert Pt(IV) prodrug to a cytotoxic Pt(II) species. researchgate.net The photoreaction pathways and the nature of the resulting photoproducts are highly dependent on the ligands coordinated to the platinum center.

Analogues of this compound(IV), particularly diazido- and diiodo-Pt(IV) diam(m)ine complexes, have been instrumental in elucidating these photochemical processes. researchgate.net Upon irradiation with light of a suitable wavelength, these complexes undergo photoreduction. For diazido-Pt(IV) complexes, such as cis,trans,cis-[Pt(N₃)₂(OH)₂(NH₃)₂], irradiation leads to the reduction of the Pt(IV) center to Pt(II). researchgate.net This process is often accompanied by the loss of the axial ligands.

The proposed photochemistry suggests that the initial step is the photoexcitation of the complex, which can lead to the homolytic cleavage of a Pt-ligand bond, often an axial one. This generates a transient Pt(III) species and a ligand-based radical. Subsequent reactions of these intermediates lead to the final Pt(II) product and other species. For example, in the presence of biomolecules like 5'-guanosine monophosphate (5'-GMP), the photolysis of diazido-Pt(IV) complexes results in the formation of Pt(II) adducts with the nucleotide, mimicking the mechanism of action of cisplatin (B142131). researchgate.net

The photoproducts formed are typically the corresponding Pt(II) complex and oxidized ligand fragments. For instance, the photoreduction of a Pt(IV) azide (B81097) complex would likely yield a Pt(II) complex, and the azide ligands would be converted to nitrogen gas and other nitrogen-containing species. The nature of the equatorial ligands also plays a role in the subsequent reactivity of the photogenerated Pt(II) species.

It is important to note that while diiodo-Pt(IV) complexes are photosensitive, they have been found to be too reactive towards biological thiols like glutathione, leading to rapid reduction even in the absence of light, which makes them less suitable as photoactivated prodrugs. researchgate.net In contrast, diazido-Pt(IV) complexes exhibit greater stability in the dark and undergo efficient photoreduction, making them more viable candidates for photodynamic therapy. researchgate.net

Analogue ClassPhotoreactionKey IntermediatesMajor PhotoproductsReference
Diazido-Pt(IV) diam(m)inePhotoreduction of Pt(IV) to Pt(II)Pt(III) species, ligand radicalsPt(II) complex, N₂ researchgate.net
Diiodo-Pt(IV) diam(m)inePhotoreduction of Pt(IV) to Pt(II)Pt(III) species, iodine radicalsPt(II) complex, I₂ researchgate.net

Acid-Base Properties of Coordinated Ammine Ligands and Hydroxide (B78521) Groups

For coordinated ammine (NH₃) ligands, the high oxidation state of the platinum center enhances their acidity, meaning they can deprotonate to form an amido (NH₂⁻) ligand at physiologically relevant pH values. It is often assumed that neutral platinum(IV) ammine derivatives remain as neutral complexes in solution. However, ammines coordinated to Pt(IV) can have pKa values near 7. nih.gov The presence of an anionic -NH₂⁻ ligand, as opposed to a neutral -NH₃ ligand, can have a profound impact on the complex's stability, solubility, and interactions with biological molecules.

The acidity of aqua (H₂O) ligands in platinum(IV) aqua complexes is also a key parameter. The pKa values for the deprotonation of a coordinated water molecule to a hydroxide (OH⁻) group are influenced by the nature of the other ligands. There is a clear trend where the greater the electron-withdrawing power of the equatorial ligands, the lower the pKa value of the Pt(IV)-OH₂/Pt(IV)-OH couple. nih.gov This trend follows the order of the ligands: CN⁻ > N₃⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov

In a study of photoactivatable anticancer platinum(IV)-diazidodiam(m)ine complexes, a distinct pKa value of approximately 3.4 was determined for the protonation/deprotonation of one of the axial hydroxido groups. nih.gov Another pH-dependent change was observed around pH 7.5, which was not attributed to the loss of an am(m)ine or hydroxido proton from the complex itself. nih.gov For related trans-platinum(II) monoaqua complexes, the pKa was found to be around 5.4. capes.gov.br For a cis-diaqua Pt(II) complex, two pKa values of 5.68 and 7.68 were determined. capes.gov.br These values for Pt(II) complexes provide a reference point, with the understanding that the higher oxidation state of Pt(IV) in this compound(IV) would generally lead to lower pKa values for analogous aqua ligands.

Ligand TypeComplex TypepKa ValueInfluencing FactorsReference
Axial HydroxidoPt(IV)-diazidodiam(m)ine~3.4High oxidation state of Pt(IV) nih.gov
Coordinated AmmineGeneral Pt(IV) ammine~7High oxidation state of Pt(IV) nih.gov
Aqua Ligandtrans-Pt(II) monoaqua5.4Electronic properties of other ligands capes.gov.br
Aqua Ligandscis-Pt(II) diaqua5.68 and 7.68Stepwise deprotonation capes.gov.br

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Applications in Platinum(IV) Complex Studies

Density Functional Theory (DFT) has become an invaluable tool for investigating the properties of platinum(IV) complexes. cornell.edu DFT calculations are widely used to predict the geometric and electronic structures of these compounds with a high degree of accuracy. cornell.edu Various DFT methods have been evaluated for their ability to accurately model platinum-containing species, providing a systematic understanding of their structural parameters. cornell.edu

Applications of DFT in the study of platinum(IV) complexes include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional structure of the complexes. nih.govacs.org For instance, the hybrid DFT functional wb97x has been successfully used for the optimization of the structure geometry of novel cytotoxic platinum(IV) complexes. nih.govacs.org

Reactivity Descriptors: DFT calculations are employed to compute various reactivity descriptors such as hardness, chemical potential, and electrophilicity. nih.gov These descriptors help in understanding the stability and reactive nature of the complexes. nih.gov

Investigation of Ligand Effects: DFT studies can elucidate the influence of different axial and equatorial ligands on the reactivity and properties of Pt(IV) complexes. nih.govnih.gov For example, research has shown that the modification of ligands at the axial position can affect the liposolubility and reduction potential of the complex. nih.gov

Quantitative Structure-Property Relationship (QSPR) Models: DFT-derived descriptors are used to build QSPR models that correlate the structural features of Pt(IV) complexes with their physicochemical properties, such as reduction potential and hydrophobicity. nih.gov

The table below summarizes key DFT-calculated parameters for a series of platinum(IV) complexes, illustrating the influence of different ligands on their electronic properties.

ComplexHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Potential (eV)Hardness (eV)
Pt(en)Cl₄-7.21-4.352.86-5.781.43
Pt(dach)Cl₄-7.16-4.292.87-5.721.44
Pt(bipy)Cl₄-7.32-4.712.61-6.011.31

Data adapted from theoretical studies on Pt(IV) anticancer agents. nih.gov

Molecular Orbital (MO) Analysis of Electronic Structure and Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in transition metal complexes like trans-diamminetetrachloroplatinum(IV). Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of these complexes.

Key insights from MO analysis include:

Bonding Interactions: MO diagrams illustrate the nature of the bonds between the platinum center and the ligands, including σ-donation from the ligands to the metal and potential π-interactions. escholarship.org

Reactivity Prediction: The energy and composition of the HOMO and LUMO can predict the susceptibility of the complex to nucleophilic or electrophilic attack. The LUMO in many platinum(IV) complexes has significant Pt-Cl antibonding character, suggesting that reduction may be initiated by electron transfer into this orbital, leading to the dissociation of axial ligands.

Reducibility: The energy gap between the HOMO and LUMO is an indicator of the complex's stability and reducibility. nih.gov A smaller energy gap generally corresponds to a higher propensity for the complex to be reduced from Pt(IV) to Pt(II). nih.gov

For a typical octahedral Pt(IV) complex, the d-orbitals of the platinum atom are split into t₂g and e_g sets. The HOMO is often composed of filled t₂g orbitals, while the LUMO is typically a combination of the metal e_g orbitals and ligand-based orbitals.

Computational Exploration of Reduction Mechanisms and Energy Barriers

A critical aspect of the biological activity of many platinum(IV) complexes is their reduction to the corresponding platinum(II) species. Computational studies have been instrumental in elucidating the mechanisms and energetics of this reduction process.

Electron transfer mechanisms for the reduction of Pt(IV) complexes are generally classified as:

Inner-Sphere Mechanism: This involves the formation of a direct bond between the Pt(IV) complex and the reducing agent, which facilitates electron transfer.

Outer-Sphere Mechanism: In this mechanism, the electron is transferred without the formation of a direct bond between the reactants.

Computational studies, often employing DFT, can model the transition states and intermediates of these reaction pathways to determine the most favorable mechanism. rsc.org For example, calculations can determine the activation energy barriers for different proposed reduction pathways. acs.org The calculated redox potential can also indicate the likelihood of an outer-sphere reduction mechanism. rsc.org

The table below presents computationally determined energy barriers for different proposed reduction mechanisms of a model Pt(IV) complex.

Reduction MechanismReducing AgentCalculated Energy Barrier (kcal/mol)
Inner-Sphere Ligand-BridgeAscorbate15.2
Outer-Sphere Electron TransferAscorbate25.5
Pt(II)-CatalyzedPt(II) complex12.8

Data are illustrative and based on computational studies of Pt(IV) complex reduction. rsc.org

Quantitative Structure-Activity Relationships (QSAR) for Chemical Parameter Correlation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For platinum(IV) complexes, QSAR models are developed to correlate various calculated molecular descriptors with their cytotoxic properties. nih.govacs.org

The development of a QSAR model typically involves:

Data Set: A series of platinum(IV) complexes with known biological activities.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each complex, often using computational methods like DFT or molecular mechanics. nih.govacs.orgnih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the observed activity. nih.govresearchgate.netnih.gov

Reliable and robust QSAR models can be used to predict the activity of new, unsynthesized platinum(IV) complexes, thereby guiding the design of more potent compounds. nih.govacs.org Descriptors that have been found to be significant in QSAR models for platinum(IV) complexes include total and polar surface area, orbital energies, atomic charges, and dipole moments. nih.govacs.org

Theoretical Insights into the trans Effect in Platinum Halide Systems

The trans effect is a well-established phenomenon in the chemistry of square planar platinum(II) complexes, and theoretical studies have provided a deeper understanding of its origins. nih.gov This effect describes the labilization of a ligand that is trans to another ligand. The trans effect can be explained in terms of σ-donation and π-back-donation properties of the ligands. nih.gov

Computational studies on platinum halide systems have revealed that:

σ-Donation: The strength of the σ-donation from a ligand is correlated with the weakening of the bond trans to it (the trans influence). nih.gov This can be understood as a competition between the two trans ligands for donating electron density to the platinum center. nih.gov

π-Back-Donation: Ligands with strong π-acceptor capabilities can stabilize the transition state of a substitution reaction, thereby enhancing the kinetic trans effect. dalalinstitute.com

Ligand-Induced Electronic and Structural Changes: The coordination of a ligand can significantly alter the charge distribution and stability of the ligand trans to it. rsc.org For example, the coordination of an NH₃ ligand has been shown to elongate the trans Pt-halogen bond. rsc.org

The general order of the trans effect for some common ligands is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O

Vibrational Spectra Simulations for Structural Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for the structural characterization of molecules. The interpretation of experimental vibrational spectra can be greatly aided by theoretical simulations. documentsdelivered.com

For this compound(IV), DFT calculations can be used to predict the vibrational frequencies and intensities of its normal modes. nih.gov By comparing the simulated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. nih.gov This comparison serves as a rigorous confirmation of the compound's structure. nih.govmdpi.com

Key vibrational modes for this compound(IV) that can be identified through this combined experimental and theoretical approach include:

Pt-Cl stretching vibrations

Pt-N stretching vibrations

N-H stretching and bending modes of the ammine ligands

Cl-Pt-Cl and N-Pt-Cl bending modes

Discrepancies between the calculated and experimental frequencies can often be rationalized by considering factors such as intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. mdpi.com

The table below shows a comparison of experimental and DFT-calculated vibrational frequencies for key stretching modes in a related trans-platinum(IV) complex.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
ν(Pt-N)520515
ν(Pt-Cl)350345
ν(N-H)32003250

Data are illustrative and based on studies of platinum ammine complexes. uq.edu.au

Advanced Topics in Platinum Iv Coordination Chemistry Research

Kinetic Studies of Platinum(IV)/Platinum(II) Redox Couple

The conversion of a platinum(IV) complex to its platinum(II) counterpart is a critical activation step, particularly in the context of medicinal chemistry. This reduction process is not instantaneous and its kinetics are a subject of detailed investigation. The rate and mechanism of this redox reaction are highly dependent on the nature of the reducing agent and the ligand environment of the platinum center.

The reduction of Pt(IV) complexes can proceed through two primary mechanisms: an outer-sphere electron transfer or an inner-sphere electron transfer. rsc.org In an outer-sphere mechanism, the electron transfer occurs without a direct bond being formed between the platinum complex and the reductant. Conversely, an inner-sphere mechanism involves the formation of a bridged intermediate, where the reductant temporarily becomes part of the platinum coordination sphere.

Kinetic studies are often performed using spectroscopic methods like UV-Vis spectroscopy, which can monitor the disappearance of the characteristic Ligand-to-Metal Charge Transfer (LMCT) band of the Pt(IV) species as it is reduced. rsc.org Such studies often employ pseudo-first-order or second-order kinetic models to determine rate constants and elucidate the reaction mechanism. rsc.org

Research on various Pt(IV) complexes with trans-ammine ligands demonstrates that the nature of the axial and equatorial ligands significantly influences reduction rates. For instance, studies with biological reductants like L-ascorbate show that even small changes to the ligand sphere can alter reduction half-lives dramatically. While specific kinetic data for the reduction of trans-diamminetetrachloroplatinum(IV) is highly specific, studies on analogous compounds provide insight into the expected behavior. For example, the reduction of related trans-diammine platinum(IV) complexes reveals a strong dependence on the identity of the axial ligands. nih.gov

Table 1: Representative Second-Order Rate Constants for the Reduction of a Pt(IV) Complex by Ascorbic Acid
Kinetic ParameterValueConditions
Rate Constant (k₁)5.15 M⁻¹s⁻¹pH = 2.50, T = 313 K, I = 0.4 M
Activation Enthalpy (ΔH‡)+45 kJ/mol-
Activation Entropy (ΔS‡)-98 J/(mol·K)-
Note: Data are illustrative of the reduction of hexachloroplatinate(IV) and serve as a model for kinetic analysis in Pt(IV)/Pt(II) systems.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFC6ESdVaYeMG5gZEiQAkcnRyJR8kgF6lGpXIrpQL8r2JvkIqew_4bi5nuT6PWkeFNoklPIuLc_PcV0Ope8rS_RvSViLhqFDRR5rJfELT27DUwtRTJRJ954iCfEN8Z3UQMMDvFy_cnJ02_6JkVM)] The negative entropy of activation is consistent with an associative or ordered transition state, often seen in inner-sphere mechanisms.

Stereoselectivity and Stereospecificity in Platinum(IV) Reactions

Stereochemistry is a cornerstone of platinum(IV) chemistry, where the octahedral geometry allows for various isomers. In reactions involving this compound(IV), the fixed trans orientation of the two ammine ligands inherently directs the stereochemical outcome of subsequent reactions. This concept is closely related to stereoselectivity (the preference for the formation of one stereoisomer over another) and stereospecificity (where the stereochemistry of the reactant dictates the stereochemistry of the product).

For substitution reactions on a Pt(IV) center, the incoming ligand can replace either an axial or an equatorial ligand. The choice is often not random and can be influenced by several factors:

Steric Effects : Bulky incoming ligands may preferentially attack less sterically hindered positions. For example, in electrophilic substitution on some (diamine)platinum(IV) complexes, bulky anhydrides favor substitution at the equatorial position, whereas less bulky reactants favor the axial position. nih.gov

Trans Influence : This thermodynamic phenomenon describes the effect of a ligand on the length and lability of the bond trans to it. libretexts.org A ligand with a strong trans influence will weaken the trans bond, potentially making that position more susceptible to substitution. While the kinetic trans effect is most pronounced in square planar Pt(II) chemistry, the trans influence is relevant for the ground-state properties of Pt(IV) complexes. libretexts.orgyoutube.com In this compound(IV), the ammine and chloride ligands exert their respective trans influences on each other.

Reaction Mechanism : In reductive elimination, a key reaction for Pt(IV), the two ligands that are eliminated are typically cis to each other. Therefore, the inherent trans geometry of the non-participating ammine ligands in the target compound ensures they are retained in the resulting Pt(II) product, while two cis-oriented chloro ligands are eliminated.

The synthesis of specific stereoisomers of Pt(IV) complexes often relies on stereospecific oxidative addition to a Pt(II) precursor, where the geometry of the starting material is retained. For instance, oxidizing a trans-Pt(II) complex will yield a trans-Pt(IV) product.

Table 2: Factors Influencing Stereochemical Outcomes in Pt(IV) Reactions
FactorDescriptionExample Outcome
Steric HindranceRepulsion between bulky ligands influences the site of substitution.A bulky nucleophile may favor attack at the less crowded axial position. nih.gov
Trans InfluenceA ligand's ability to weaken the bond trans to it. libretexts.orgA ligand trans to a strong trans-influencing ligand is more labile.
Nature of ReactantsThe stereochemistry of the starting Pt(IV) complex dictates possible products.Reductive elimination from an octahedral complex requires the leaving groups to be in a cis-orientation.
Solvent EffectsThe coordinating ability of the solvent can influence reaction pathways and intermediates.Coordinating solvents can participate in the reaction, leading to different stereoisomers. slideshare.net

Interplay between Electronic Structure and Reaction Pathways

The reactivity of this compound(IV) is fundamentally governed by its electronic structure. As a d6 metal ion in an octahedral field, all six valence electrons occupy the lower-energy t2g orbitals, resulting in a stable, low-spin configuration. This electronic arrangement accounts for the characteristic kinetic inertness of Pt(IV) complexes. uci.edu

The electronic structure directly manifests in the UV-visible spectrum of the complex. Platinum(IV) halides typically exhibit intense Ligand-to-Metal Charge Transfer (LMCT) bands. rsc.org These absorptions correspond to the promotion of an electron from a ligand-based orbital (in this case, from the chloride ligands) to a vacant metal-based eg* orbital. The energy and intensity of this LMCT band are sensitive to the geometry of the complex and the nature of the ligands. rsc.org For instance, the trans-geometry of the ammine and chloride ligands influences the precise energy levels of the molecular orbitals, which can be probed spectroscopically.

This electronic configuration is also central to determining the preferred reaction pathway for reduction.

Outer-Sphere Reduction : This pathway is favored if the complex has a relatively high reduction potential. Computational studies suggest that Pt(IV) complexes with more electron-withdrawing ligands (like chlorides) have more positive redox potentials, making an outer-sphere mechanism more viable. rsc.org

Inner-Sphere Reduction : This pathway becomes more likely when a suitable ligand on the Pt(IV) complex can form a bridge with the reductant.

There is evidence that the stereochemical arrangement of ligands can have a direct electronic effect on reactivity. Some studies have found that Pt(IV) complexes with a trans arrangement of chloro ligands can be reduced more rapidly than might be predicted solely from their reduction potentials. nih.gov This suggests that the trans geometry may facilitate the electron transfer process, possibly by influencing the orbital overlap required for the redox reaction or by stabilizing the transition state. Therefore, the electronic structure and the geometric arrangement of ligands are inextricably linked, co-determinants of the chemical reactivity and reaction pathways of this compound(IV).

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for trans-diamminetetrachloroplatinum, and how can purity be optimized during preparation?

  • Methodological Answer : Synthesis typically involves reacting tetrachlorophosphazene derivatives with diamines in tetrahydrofuran (THF) under inert conditions, with triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (2:1 ratio) to track byproduct formation . Purity optimization requires post-synthesis filtration to remove triethylammonium chloride salts, followed by column chromatography or recrystallization. Key parameters include reaction time (3–7 days), stoichiometric ratios (1:1 amine:phosphazene), and inert atmosphere maintenance .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography is critical for confirming the trans-configuration and bond angles. Pair this with UV-Vis spectroscopy to assess ligand-to-metal charge transfer transitions. For electronic properties, employ cyclic voltammetry to measure redox potentials and DFT calculations to model frontier molecular orbitals. Ensure TLC and NMR (¹H, ³¹P) validate intermediate purity before crystallization .

Q. What stability challenges arise when handling this compound in aqueous solutions, and how can they be mitigated?

  • Methodological Answer : Hydrolysis is a key stability concern, particularly at extreme pH levels. Conduct kinetic studies under buffered conditions (pH 4–10) using UV-Vis to track decomposition rates. Mitigation strategies include storing compounds in anhydrous solvents (e.g., THF) and avoiding prolonged exposure to moisture. Use chelating agents like EDTA to suppress metal ion interference in aqueous media .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction kinetics of this compound under varying pH conditions?

  • Methodological Answer : Contradictions often stem from uncontrolled variables (e.g., ionic strength, temperature). Design a multivariate experiment using a central composite design (CCD) to isolate pH effects. Employ stopped-flow spectrophotometry for real-time kinetic data collection. Validate results against computational models (e.g., COSMO-RS) to reconcile discrepancies . Tabulate variables such as:

ParameterRange TestedInstrumentation Used
pH2–12pH-stat with UV-Vis
Temperature25–60°CThermostatted reaction cell

Q. How can computational modeling predict the ligand substitution behavior of this compound in biological systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model ligand exchange with biomolecules like glutathione. Pair this with QM/MM calculations to assess activation energies for substitution pathways. Validate predictions using HPLC-MS to track metabolite formation in simulated physiological buffers .

Q. What methodological frameworks are recommended for analyzing contradictory cytotoxicity data of this compound across cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific uptake mechanisms or assay interference (e.g., MTT assay artifacts). Apply orthogonal validation:

  • Compare cytotoxicity via flow cytometry (apoptosis markers) and clonogenic assays.
  • Use ICP-MS to quantify intracellular platinum accumulation, correlating with cell viability data.
  • Statistically analyze outliers using Grubbs’ test to identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.